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Compound of Interest

Compound Name: MAZ51

Cat. No.: B560416 Get Quote

MAZ51 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the use of MAZ51, focusing on its potential to

induce apoptosis through mechanisms independent of its primary target, the Vascular

Endothelial Growth Factor Receptor-3 (VEGFR-3).

Frequently Asked Questions (FAQs)
Q1: What is MAZ51 and its primary mechanism of
action?
MAZ51 is a cell-permeable indolinone compound that functions as a selective and ATP-

competitive inhibitor of VEGFR-3 tyrosine kinase. Its primary mechanism is to block the ligand-

induced autophosphorylation of VEGFR-3 by Vascular Endothelial Growth Factor-C (VEGF-C)

and VEGF-D, thereby inhibiting downstream signaling related to lymphangiogenesis. At

concentrations of 5 µM or lower, MAZ51 specifically inhibits VEGFR-3 without significantly

affecting VEGFR-2 phosphorylation. Higher concentrations (~50 µM) may partially inhibit

VEGFR-2.

Q2: Does MAZ51 induce apoptosis?
Yes, MAZ51 has been shown to block proliferation and induce apoptosis in a wide variety of

tumor cells in vitro. It also suppresses tumor growth in vivo, establishing it as a compound with
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antitumor properties.

Q3: What is the evidence for MAZ51 inducing apoptosis
independent of VEGFR-3?
There is significant evidence suggesting that MAZ51's apoptotic and anti-proliferative effects

are not solely dependent on VEGFR-3 inhibition:

Activity in VEGFR-3-Negative Cells: MAZ51 inhibits proliferation and induces apoptosis in a

variety of tumor cell lines that do not express VEGFR-3.

VEGFR-3 Knockdown Studies: In C6 glioma cells, the knockdown of VEGFR-3 using siRNA

did not prevent MAZ51 from inducing its characteristic effects, including cytoskeletal

changes and cell cycle arrest, which are often linked to apoptosis.

Alternative Signaling Pathways: In glioma cells, MAZ51's effects are mediated through the

phosphorylation of Akt/GSK3β and the activation of RhoA, demonstrating a mechanism of

action independent of VEGFR-3 inhibition. In fact, in this specific cell line, MAZ51 was

observed to increase, rather than decrease, VEGFR-3 phosphorylation, further indicating an

alternative mechanism.

Q4: What are the known off-targets or alternative
pathways affected by MAZ51?
While MAZ51 is selective for VEGFR-3 over VEGFR-2 (at low concentrations) and does not

inhibit other receptor tyrosine kinases like EGFR, IGF-1R, and PDGFRβ, its effects in VEGFR-

3-negative cells suggest it blocks the activity of other kinases. The key identified alternative

pathways include:

Akt/GSK3β Signaling: MAZ51 has been shown to increase the phosphorylation of Akt, which

in turn leads to the phosphorylation and inactivation of GSK3β.

RhoA Activation: The compound also increases the levels of active RhoA, a key regulator of

the actin cytoskeleton.

Cell Cycle Arrest: MAZ51 can induce a G2/M phase cell cycle arrest in glioma cells,

contributing to its anti-proliferative effects without necessarily triggering immediate cell death
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in all cell types.

Data Summary
Table 1: MAZ51 IC50 Values for Cell
Viability/Proliferation

Cell Line Description
VEGFR-3
Expression
Status

IC50 Value
(µM)

Citation

PC-3
Human Prostate

Cancer
High 2.7

DU145
Human Prostate

Cancer
Low/Moderate 3.8

LNCaP
Human Prostate

Cancer
Low 6.0

PrEC
Normal Prostate

Epithelial Cells
Low 7.0

Note: IC50 values represent the concentration of MAZ51 required to inhibit cell viability or

proliferation by 50% after a 48-hour treatment.
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Caption: Canonical signaling pathway of VEGFR-3 and its inhibition by MAZ51.
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Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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